molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline

Cat. No. B1386081
CAS RN: 1094746-54-9
M. Wt: 238.33 g/mol
InChI Key: AEIJKNBXWRKZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline, also known as 4-QMMA, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is an important chemical intermediate in the synthesis of a variety of products. 4-QMMA is widely used in the field of medicinal chemistry and organic synthesis due to its interesting properties and potential applications.

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory drugs, and antiviral agents. It is also used in the synthesis of dyes, pigments, and other organic compounds. 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is also used in the synthesis of organic materials for use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.

Advantages and Limitations for Lab Experiments

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is a useful compound for laboratory experiments due to its relatively low cost and easy synthesis. Additionally, it has been found to be non-toxic in laboratory tests, which makes it safer to use than other compounds. However, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is not as widely used as other compounds due to its limited availability and the fact that it is not as well-studied as other compounds.

Future Directions

There are a number of potential future directions for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline research. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and organic synthesis. Additionally, further research into its mechanism of action and its interactions with various proteins and enzymes could lead to new insights into its potential applications. Finally, further research into its potential toxicity and safety could lead to its use in a wider range of laboratory experiments.

Synthesis Methods

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline can be synthesized through a number of methods, including the Knoevenagel condensation, the Mannich reaction, and the Suzuki-Miyaura reaction. In the Knoevenagel condensation, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is synthesized by condensing a quinoline derivative with an aldehyde in the presence of a base such as sodium hydroxide. In the Mannich reaction, an amine is reacted with an aldehyde and an acid in the presence of a base to produce 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline. Finally, in the Suzuki-Miyaura reaction, a palladium catalyst is used to cross-couple an aryl halide and an arylboronic acid to form 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJKNBXWRKZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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